molecular formula C8H8S B1295318 1,3-Dihydrobenzo[c]thiophene CAS No. 2471-92-3

1,3-Dihydrobenzo[c]thiophene

Cat. No. B1295318
CAS RN: 2471-92-3
M. Wt: 136.22 g/mol
InChI Key: KVRZARWOKBNZMM-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]thiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. The structure of 1,3-dihydrobenzo[c]thiophene includes a benzene ring fused with a thiophene unit, making it an important scaffold in organic chemistry due to its potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of 1,3-dihydrobenzo[c]thiophene derivatives can be achieved through various methods. One approach involves Ga(OTf)3-promoted sequential reactions, which include sulfur-assisted propargyl-allenyl isomerizations followed by intramolecular [4 + 2] cycloaddition. This method is noted for its simplicity and the ready availability of starting materials, suggesting its utility in organic synthesis . Another synthetic route is the Diels-Alder reaction of 1,3-diarylbenzo[c]furans with thiophene S,S-dioxide/indenone derivatives, leading to the facile preparation of substituted dibenzothiophene S,S-dioxides and fluorenones .

Molecular Structure Analysis

The molecular structure of 1,3-dihydrobenzo[c]thiophene derivatives can be characterized using various spectroscopic techniques. For instance, the structural and conformational properties of certain thiourea derivatives have been determined by X-ray single crystal diffraction, supported by vibrational spectroscopy (FT-IR and Raman) and quantum chemical calculations . Additionally, the synthesis of dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives has been described, with their molecular structures characterized by UV and fluorescence spectroscopy, as well as electrochemical methods like cyclovoltammetry .

Chemical Reactions Analysis

1,3-Dihydrobenzo[c]thiophene and its derivatives undergo various chemical reactions. Electrophilic substitution reactions such as nitration, sulfonation, and iodination have been studied, with the finding that substitution typically occurs at the 5-position of the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide ring system. The presence of electron-withdrawing or electron-releasing substituents significantly influences the reactivity and direction of further substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dihydrobenzo[c]thiophene derivatives are influenced by their molecular structure. For example, the photophysical properties of dibenzothiophene S,S-dioxide acenes have been reported, providing insights into their potential applications in optoelectronic devices . The electrochemical properties of DTT derivatives have also been characterized, which are relevant for their use in electronic materials . Additionally, the synthesis and reactions of tetra-substituted thieno[3,4-c]thiophene derivatives have been explored, yielding benzo[c]thiophene derivatives with interesting reactivity profiles .

Scientific Research Applications

Electrophilic Substitution Reactions

1,3-Dihydrobenzo[c]thiophene has been studied for its reactions with electrophilic agents like nitration, sulfonation, and iodination. It's been found that electrophilic substitution occurs primarily at position 5 of the molecule. The presence of electron-withdrawing substituents at this position inhibits further substitution, while electron-releasing substituents in positions 5 and 6 direct electrophiles to position 4 (Tashbaev, 2005).

Green Oxidation Methods

A sustainable method for the oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using H2O2 in the presence of porphyrin-based catalysts has been developed. This method is efficient and tolerates both electron-donating and electron-withdrawing groups in the benzene ring of 1,3-dihydrobenzo[c]thiophene (da Silva et al., 2014).

Infrared Spectroscopic Detection

Infrared spectroscopy has been used to detect sulphone groups in oxidatively doped polybenzo[c]thiophenes prepared by reacting 1,3-dihydrobenzo[c]thiophene with various agents. This application demonstrates the potential of 1,3-dihydrobenzo[c]thiophene in material science, particularly in the context of conducting polymers (Eichinger & Kritzinger, 1991).

Synthesis of Organic Conductors

Compounds derived from 1,3-dihydrobenzo[c]thiophene have been synthesized and demonstrated to have electron-donating abilities comparable to tetrathiafulvalene. These compounds form stable radical cations and have applications in the development of organic conductors (Takahashi & Ise, 1995).

Sequential Reactions in Organic Synthesis

1,3-Dihydrobenzo[c]thiophenes have been synthesized through Ga(OTf)3-promoted sequential reactions, demonstrating the compound's utility in complex organic synthesis processes. This method is noted for its simplicity and the ready availability of materials (Zhou et al., 2010).

Future Directions

Thiophene-based compounds, including 1,3-Dihydrobenzo[c]thiophene, have been gaining attention in medicinal chemistry and materials sciences . They are used in the synthesis of several important pharmaceuticals and have a prominent role in the advancement of organic semiconductors . Future research may focus on the efficient synthesis of thiophene-containing organic materials due to the importance of atom-economics and green chemistry .

properties

IUPAC Name

1,3-dihydro-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRZARWOKBNZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117116-78-6
Record name Benzo[c]thiophene, 1,3-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117116-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179450
Record name Benzo(c)thiophene, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydrobenzo[c]thiophene

CAS RN

2471-92-3
Record name Benzo(c)thiophene, 1,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(c)thiophene, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compounds of formula 4 where n is 0, 1 or 2 are prepared by a modification of the procedure of ##STR13## Oliver, et al., in Chem. and Ind., 1024 (1965). α,α-Dibromo-o-xylene is reacted with sodium sulfide in ethanol to form 1,3-dihydrobenzo[c]thiophene. The thiophene compound is oxidized to the corresponding dioxide by means of hydrogen peroxide, m-chloroperzenxoic acid or other suitable oxidants or to the monoxide (Can. J. Chem., 51, 4082 (1973) using sodium metaperoidate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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